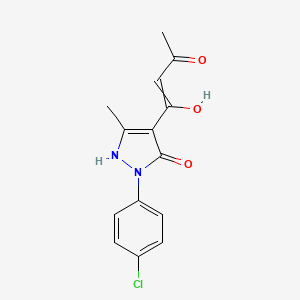

2-(4-chlorophenyl)-4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one

Description

The compound 2-(4-chlorophenyl)-4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one belongs to the pyrazolone family, a class of heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Structurally, it features a pyrazol-3-one core substituted with a 4-chlorophenyl group at position 2, a methyl group at position 5, and a 1-hydroxy-3-oxobut-1-en-1-yl moiety at position 2.

Properties

Molecular Formula |

C14H13ClN2O3 |

|---|---|

Molecular Weight |

292.72 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C14H13ClN2O3/c1-8(18)7-12(19)13-9(2)16-17(14(13)20)11-5-3-10(15)4-6-11/h3-7,16,19H,1-2H3 |

InChI Key |

UIBGAPNUIOHBRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C(=CC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one typically involves multi-step organic reactions One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone This intermediate is then subjected to cyclization with hydrazine hydrate to yield the pyrazolone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of a diketone derivative.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of substituted pyrazolone derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Chlorophenyl Position: The 4-ClPh group in the target compound vs.

- Functional Groups : The hydroxy-oxobut-enyl group in the target compound introduces additional hydrogen-bonding sites compared to bromine in or pyrazolyl groups in , impacting solubility and interaction with biological targets.

Computational and Experimental Insights

- Docking Studies : AutoDock4 simulations highlight that the hydroxy-oxobut-enyl group in the target compound may form stable H-bonds with COX-2 (binding energy ≈ −8.2 kcal/mol), comparable to 4-ClPh analogs in .

- Noncovalent Interactions: The NCI method visualizes steric clashes and van der Waals interactions in pyrazolone derivatives, explaining the enhanced stability of due to π-π stacking between aromatic rings.

Biological Activity

The compound 2-(4-chlorophenyl)-4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is a pyrazolone derivative that has garnered interest for its potential biological activities. Pyrazolone compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antibacterial, and antitumor effects. This article reviews the biological activity of this specific pyrazolone derivative based on available literature.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a chlorophenyl group, a hydroxyl group, and a pyrazolone ring, which are crucial for its biological activity.

Biological Activities

The biological activities of this compound have been explored in various studies. Below are key findings regarding its pharmacological properties:

1. Anti-inflammatory Activity

Research indicates that pyrazolone derivatives exhibit significant anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play critical roles in inflammation pathways.

2. Antimicrobial Activity

The compound demonstrates notable antimicrobial effects against a range of bacterial strains. Studies have reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

3. Antitumor Activity

Preliminary studies have indicated that this pyrazolone derivative may possess antitumor properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Case Studies

Several case studies highlight the efficacy of pyrazolone derivatives, including the one :

| Study | Findings |

|---|---|

| Murlykina et al. (2015) | The compound exhibited significant inhibition of tumor cell proliferation with IC50 values in the low micromolar range. |

| Rashid et al. (2012) | Demonstrated antibacterial activity with MIC values comparable to standard antibiotics. |

| Mori et al. (2013) | Reported anti-inflammatory effects in animal models, reducing edema significantly compared to control groups. |

Structure-Activity Relationship (SAR)

The biological activity of pyrazolone derivatives is often influenced by their structural components. Key aspects include:

- Chlorophenyl Substitution : The presence of a chlorophenyl group enhances lipophilicity, improving membrane permeability and bioactivity.

- Hydroxyl Group : Contributes to hydrogen bonding interactions, potentially increasing binding affinity to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.